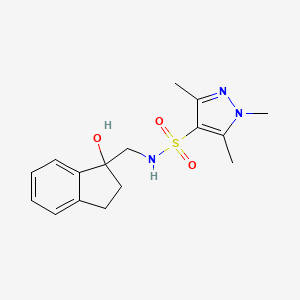
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that combines the pyrazole and sulfonamide moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indene Moiety : Achieved through cyclization reactions.
- Introduction of Hydroxyl Group : Hydroxylation reactions using agents like hydrogen peroxide.
- Formation of the Pyrazole Ring : Synthesized via hydrazine derivatives.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Antiproliferative Activity
Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide displayed promising results in inhibiting cell proliferation in U937 cells with IC50 values indicating effective cytotoxicity without significant cytotoxic effects on normal cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N-(hydroxy-indene-pyrazole) | U937 | 15 | Effective antiproliferative activity |
| Control (Mitomycin C) | U937 | 10 | Standard reference for comparison |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| N-(hydroxy-indene-pyrazole) | TNF-alpha: 85% | 10 |
| Dexamethasone | TNF-alpha: 76% | 1 |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The inhibition of protein glycation and modulation of MAPK pathways are potential mechanisms through which this compound exerts its effects .
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various disease models:
- Cancer Models : In vivo studies have shown that treatment with this pyrazole derivative resulted in reduced tumor growth in xenograft models of breast cancer.
- Inflammation Models : Animal models of arthritis demonstrated a significant reduction in joint swelling and inflammatory markers following treatment with this compound.
Propiedades
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-15(12(2)19(3)18-11)23(21,22)17-10-16(20)9-8-13-6-4-5-7-14(13)16/h4-7,17,20H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIPNDSBZTECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













